![molecular formula C12H23ClN2O B1382366 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1803596-25-9](/img/structure/B1382366.png)
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Overview
Description
“1-(azepan-4-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1219827-96-9 . The compound is in the form of an oil .
Physical and Chemical Properties The molecular weight of “1-(azepan-4-yl)pyrrolidin-2-one” is 182.27 . The InChI Code is 1S/C10H18N2O/c13-10-4-2-8-12 (10)9-3-1-6-11-7-5-9/h9,11H,1-8H2 . The InChI key is JCXQALFSGBDTKX-UHFFFAOYSA-N .
Safety Information The safety information for “1-(azepan-4-yl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Scientific Research Applications
Hydrogen-Bonding Patterns : A study focused on the hydrogen-bonding patterns in compounds similar to 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride. The research highlighted the presence of bifurcated intra- and intermolecular hydrogen bonding in these compounds, contributing to their crystal structures and stability (Balderson et al., 2007).
Synthesis of Functionalized Compounds : Another study reported the synthesis of functionalized trifluoromethylated azaheterocycles, including pyrrolidines, piperidines, and azepanes. This research demonstrates the utility of this compound in generating compounds with various functionalized side chains (Dolfen et al., 2014).
Catalytic Applications : The compound's role in catalytic processes was explored in a study that described the use of a pyrrolidin-1-yl compound as a catalyst in esterification reactions. This indicates potential applications in synthetic organic chemistry (Sano et al., 2006).
Crystal Structure Determination : Research has also been conducted on determining the crystal structures of compounds similar to this compound, which is crucial for understanding their physical and chemical properties (Percino et al., 2006).
Copper(II)-Assisted Hydrolysis : A study investigated the copper(II)-assisted hydrolysis of cyclic ureas, leading to the formation of azepane derivatives. This highlights the role of this compound in facilitating such chemical transformations (Balewski et al., 2017).
properties
IUPAC Name |
2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;/h11,13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKVURVPCHBVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1909336-53-3 | |
Record name | Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803596-25-9 | |
Record name | Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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